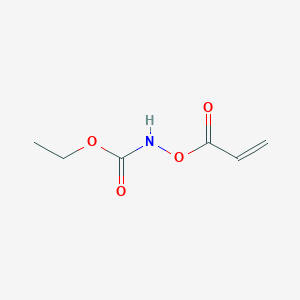
Ethyl (acryloyloxy)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (acryloyloxy)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, an acryloyloxy group, and a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (acryloyloxy)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (acryloyloxy)carbamate undergoes various chemical reactions, including:
Addition Reactions: The acryloyloxy group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of the acryloyloxy group.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
Ethyl (acryloyloxy)carbamate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as enhanced adhesion and flexibility.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and films.
Biomedical Research:
Mécanisme D'action
The mechanism of action of ethyl (acryloyloxy)carbamate involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in radical polymerization, leading to the formation of polymers with unique mechanical and chemical properties. The carbamate group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (acryloyloxy)carbamate
- Propyl (acryloyloxy)carbamate
- Butyl (acryloyloxy)carbamate
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in both polymerization and substitution reactions. This dual reactivity makes it a versatile compound for various applications in polymer chemistry and materials science .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of advanced materials and polymers. Ongoing research continues to explore its applications and mechanisms of action, further expanding its utility in science and industry.
Propriétés
Numéro CAS |
144168-22-9 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(ethoxycarbonylamino) prop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-3-5(8)11-7-6(9)10-4-2/h3H,1,4H2,2H3,(H,7,9) |
Clé InChI |
AACVKEXOEQEXPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


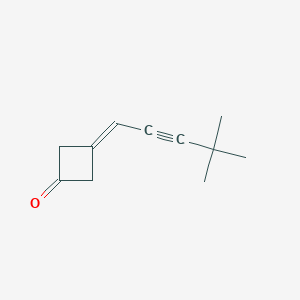
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
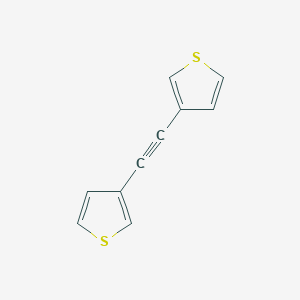
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
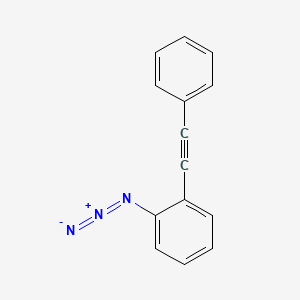
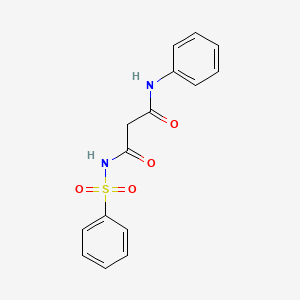
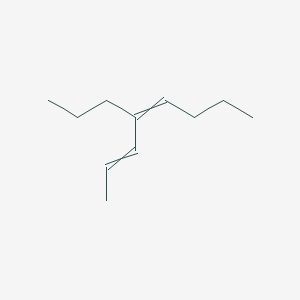
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
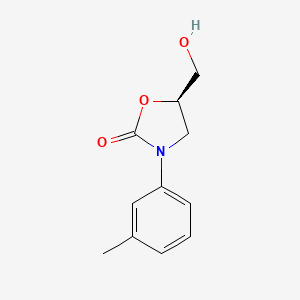
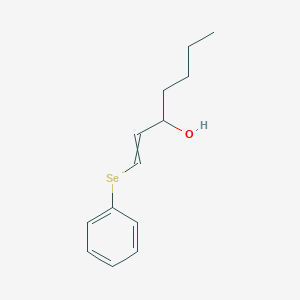
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
